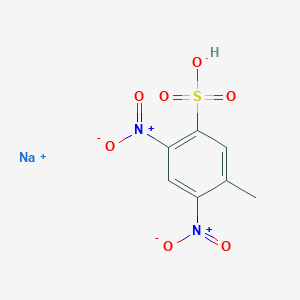
Propyl ammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl ammonium bromide is a quaternary ammonium compound with the chemical formula C₃H₇NH₃Br. It is a type of alkyl ammonium bromide where the ammonium ion is substituted with a propyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl ammonium bromide can be synthesized through the reaction of propylamine with hydrobromic acid. The reaction is typically carried out in an aqueous solution, where propylamine reacts with hydrobromic acid to form this compound and water:
C3H7NH2+HBr→C3H7NH3Br
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where propylamine and hydrobromic acid are mixed under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl ammonium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction: The propyl group can undergo oxidation to form propyl alcohol or reduction to form propane.
Decomposition: At high temperatures, this compound can decompose to form propylamine and hydrogen bromide.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in aqueous or alcoholic solutions with reagents like sodium hydroxide or sodium chloride.
Oxidation: Carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of propyl chloride or propyl hydroxide.
Oxidation: Formation of propyl alcohol.
Reduction: Formation of propane.
Wissenschaftliche Forschungsanwendungen
Propyl ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of ion transport and membrane permeability in biological systems.
Medicine: Investigated for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propyl ammonium bromide involves its interaction with cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This property makes it effective as an antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl ammonium bromide: Similar structure but with a methyl group instead of a propyl group.
Ethyl ammonium bromide: Contains an ethyl group instead of a propyl group.
Butyl ammonium bromide: Contains a butyl group instead of a propyl group.
Uniqueness
Propyl ammonium bromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both solubility in water and interaction with hydrophobic surfaces.
Eigenschaften
Molekularformel |
C3H10BrN |
|---|---|
Molekulargewicht |
140.02 g/mol |
IUPAC-Name |
propylazanium;bromide |
InChI |
InChI=1S/C3H9N.BrH/c1-2-3-4;/h2-4H2,1H3;1H |
InChI-Schlüssel |
MVYQJCPZZBFMLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[NH3+].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


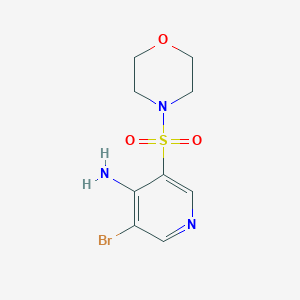

![Ferrocene, 1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[bis(3,5-dimethylphenyl)phosphino]-, (2R)-](/img/structure/B11823127.png)
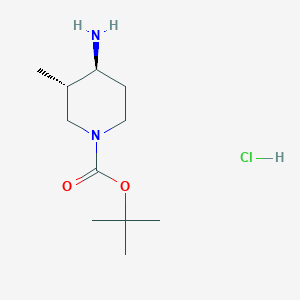

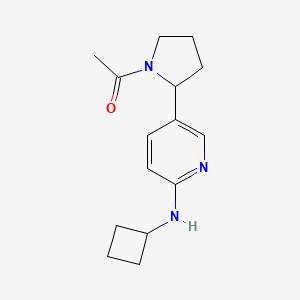

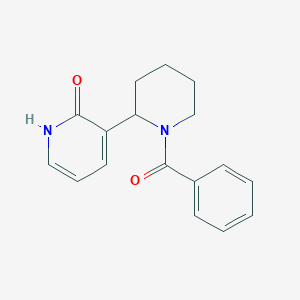
![3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823166.png)
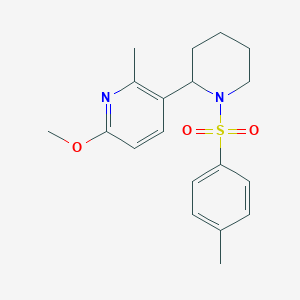
![7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one](/img/structure/B11823176.png)
